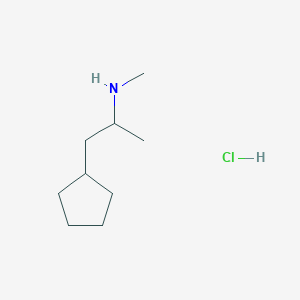

Cyclopentamine hydrochloride

Katalognummer:

B140921

CAS-Nummer:

538-02-3

Molekulargewicht:

177.71 g/mol

InChI-Schlüssel:

XGZPRABQSGUFBL-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Cyclopentamine is a sympathomimetic alkylamine. Cyclopentamine is a vasoconstrictor that acts as a releasing agent of the neurotransmitters norepinephrine, epinephrine and dopamine.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model

Eigenschaften

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPRABQSGUFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923189 |

Source

|

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-02-3 |

Source

|

| Record name | Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F551446KF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentamine hydrochloride mechanism of action on catecholamine release

An In-Depth Technical Guide to the Core Mechanism of Action of Cyclopentamine Hydrochloride on Catecholamine Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentamine is a sympathomimetic amine that exerts its physiological effects, including vasoconstriction and central nervous system stimulation, through the release of catecholamine neurotransmitters—specifically norepinephrine, dopamine, and epinephrine.[1] Structurally analogous to amphetamine and propylhexedrine, its mechanism is not one of direct receptor agonism, but rather an indirect action that modulates the function of presynaptic monoamine transporters.[1][2] This guide provides a detailed examination of the molecular mechanisms underpinning cyclopentamine's interaction with catecholaminergic systems, focusing on its dual action on plasma membrane transporters (NET and DAT) and vesicular monoamine transporters (VMAT2), which culminates in the non-exocytotic release of catecholamines into the synapse.

Introduction: Profiling Cyclopentamine Hydrochloride

Cyclopentamine, chemically designated as (RS)-1-Cyclopentyl-N-methylpropan-2-amine, is an alkylamine that was historically used as a vasoconstrictor in over-the-counter nasal decongestants.[2][3] Its structure features a cyclopentane ring and a 2-methylaminopropyl side-chain, the latter of which it shares with methamphetamine and propylhexedrine.[2] Unlike the aromatic structure of methamphetamine, cyclopentamine is entirely aliphatic, a feature that results in reduced potency.[2] Although largely discontinued for clinical use, its value persists as a model compound for investigating the pharmacology of sympathomimetic agents and catecholamine-releasing agents.[1][3]

The primary pharmacological effect of cyclopentamine is the indirect stimulation of the adrenergic system by triggering the release of norepinephrine (NE), epinephrine (Epi), and dopamine (DA).[2][4] Understanding this mechanism is crucial for the fields of neuropharmacology and drug development, as it provides a framework for analyzing the structure-activity relationships of monoamine transporter ligands.[5][6]

The Core Molecular Mechanism: A Dual Transporter Interaction

The action of cyclopentamine is a multi-step process initiated at the presynaptic nerve terminal. It leverages the neuron's own machinery for neurotransmitter reuptake and storage to induce a state of reverse transport, or efflux. This process can be dissected into two critical phases: interaction with plasma membrane transporters and subsequent disruption of vesicular storage.

Phase 1: Interaction with Plasma Membrane Monoamine Transporters (NET & DAT)

The principal molecular targets for cyclopentamine are the presynaptic monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][7] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[8][9]

Cyclopentamine functions as a substrate for these transporters. Its mechanism involves:

-

Competitive Binding: Cyclopentamine competes with endogenous norepinephrine and dopamine for binding to the outward-facing conformation of NET and DAT, respectively.

-

Translocation: Following binding, the transporter undergoes a conformational change, carrying the cyclopentamine molecule into the presynaptic cytoplasm. This process is energetically favored by the sodium ion gradient maintained by the Na+/K+ ATPase.[5][9]

This substrate activity is a key differentiator from pure reuptake inhibitors (e.g., cocaine), which simply block the transporter and prevent reuptake.[10] By gaining entry into the neuron, cyclopentamine can access its next target: the vesicular storage system.

Phase 2: Disruption of Vesicular Monoamine Transporter 2 (VMAT2)

Inside the presynaptic terminal, catecholamines are concentrated into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[11][12] This transporter uses a proton gradient (generated by a vesicular V-type ATPase) to sequester cytoplasmic monoamines into vesicles, preparing them for Ca2+-dependent exocytotic release.[12][13]

Amphetamine-like releasing agents, including cyclopentamine, disrupt this vital storage process.[14] They are believed to interact with VMAT2, dissipating the proton gradient and causing a leak of stored catecholamines from the vesicles into the cytoplasm.[13][14] This leads to a rapid and significant increase in the cytosolic concentration of free norepinephrine and dopamine.

The Cascade to Catecholamine Efflux

The culmination of these two phases is the reversal of the plasma membrane transporters' function. The sharp increase in cytoplasmic catecholamine concentration, coupled with the continued presence of cyclopentamine as a transporter substrate, effectively reverses the normal concentration gradient that drives reuptake. This causes the NET and DAT proteins to transition to an outward-facing conformation and release catecholamines from the cytoplasm directly into the synaptic cleft.[1] This Ca2+-independent, non-vesicular release is the hallmark of indirect-acting sympathomimetics.[13]

Caption: Experimental Workflow for Radioligand Binding Assay.

Measuring Neurotransmitter Release: In Vitro Microdialysis

To directly measure cyclopentamine-induced catecholamine efflux from neuronal tissue, in vitro microdialysis is a powerful technique. [15][16]It allows for the continuous sampling of the extracellular environment of a brain slice, providing a real-time assessment of neurotransmitter concentrations. [17][18] Experimental Protocol: In Vitro Microdialysis in Brain Slices

-

Brain Slice Preparation:

-

Humanely euthanize a rodent (e.g., rat) and rapidly dissect the brain.

-

Place the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Use a vibratome to prepare acute coronal slices (e.g., 300-400 µm thick) of the region of interest (e.g., striatum or prefrontal cortex).

-

-

Slice Recovery and Chamber Setup:

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a single slice to a submerged recording chamber continuously perfused with warm (32-34°C), oxygenated aCSF.

-

-

Microdialysis Probe Insertion:

-

Slowly insert a microdialysis probe (with a semi-permeable membrane) into the specific brain region within the slice.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

-

Baseline Collection:

-

Allow the system to stabilize and collect several baseline dialysate samples (e.g., every 10-20 minutes). This establishes the basal extracellular concentration of catecholamines.

-

-

Drug Application:

-

Switch the perfusion buffer to one containing a known concentration of cyclopentamine hydrochloride.

-

Continue to collect dialysate samples throughout the drug application period.

-

-

Washout:

-

Switch the perfusion buffer back to the standard aCSF to observe the washout of the drug effect.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers high sensitivity for catecholamines. [17]8. Data Analysis:

-

Quantify the concentration of each catecholamine in every sample.

-

Express the results as a percentage of the average baseline concentration to visualize the fold-increase in neurotransmitter release induced by cyclopentamine.

-

Caption: Workflow for In Vitro Microdialysis Experiment.

Conclusion

The mechanism of action of cyclopentamine hydrochloride is a classic example of an indirect-acting sympathomimetic amine. It does not directly activate adrenergic receptors but instead hijacks the presynaptic machinery of catecholaminergic neurons. By acting as a substrate for NET and DAT, it gains entry into the neuron, where it disrupts the vesicular storage of neurotransmitters via VMAT2. This cascade elevates cytoplasmic catecholamine levels, ultimately causing a reversal of NET and DAT function and leading to a robust, non-exocytotic efflux of norepinephrine and dopamine into the synapse. This detailed mechanistic understanding, validated through techniques like radioligand binding and microdialysis, is fundamental for the rational design and evaluation of novel therapeutics targeting the monoamine transporter family.

References

-

Wikipedia. Cyclopentamine. Link

-

Benchchem. Cyclopentamine | C9H19N | Research Chemical. Link

-

Grokipedia. Cyclopentamine. Link

-

PubMed. Electrophysiological Methods to Explore the Function of Monoamine Transporters. Link

-

Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Link

-

ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. Link

-

PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Link

-

Pharmacompass. (+-)-Cyclopentamine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Link

-

Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Link

-

Wikipedia. Cypenamine. Link

-

PubMed. Determination of Local Catecholamine Release by Microdialysis. Link

-

PubMed Central. Discovery and Development of Monoamine Transporter Ligands. Link

-

PubMed Central. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Link

-

PubMed. In vitro microdialysis: a novel technique for stimulated neurotransmitter release measurements. Link

-

PubMed. Catecholamine release in human skin--a microdialysis study. Link

-

Scilit. Enhanced temporal resolution for the microdialysis monitoring of catecholamines and excitatory amino acids using capillary electrophoresis with laser-induced fluorescence detection Analytical developments and in vitro validations. Link

-

Annual Reviews. Monoamine Transporters: From Genes to Behavior. Link

-

CymitQuimica. Cyclopentamine Hydrochloride. Link

-

PubMed. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Link

-

PubMed. Monoamine Transporters as Ionotropic Receptors. Link

-

PubMed. Corticotropin-releasing factor stimulates catecholamine release in hypothalamus and prefrontal cortex in freely moving rats as assessed by microdialysis. Link

-

PubMed Central. Overview of Monoamine Transporters. Link

-

CymitQuimica. Cyclopentamine Hydrochloride. Link

-

Wikipedia. Methylhexanamine. Link

-

PubMed Central. Norepinephrine transporter inhibitors and their therapeutic potential. Link

-

PubMed Central. The vesicular monoamine transporter 2: an underexplored pharmacological target. Link

-

NCBI Bookshelf. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. Link

-

PubMed. Effects of cyclopropane on catecholamine release from bovine adrenal medulla. Link

-

Wikipedia. Vesicular monoamine transporter 2. Link

-

PubMed. The vesicular monoamine transporter 2: an underexplored pharmacological target. Link

-

MedChemExpress. Dopamine Transporter | Inhibitors. Link

-

Wikipedia. Catecholamine. Link

-

DOI. REGULATION OF CATECHOLAMINE RELEASE: α-RECEPTOR MEDIATED FEED-BACK CONTROL IN PERIPHERAL AND CENTRAL NEURONES. Link

-

NCBI Bookshelf. Storage and Release of Catecholamines - Basic Neurochemistry. Link

-

PubMed. The Dopamine Transporter: A Vigilant Border Control for Psychostimulant Action. Link

-

Wikipedia. Vesicular monoamine transporter. Link

-

PubMed Central. Contrasting Regulation of Catecholamine Neurotransmission in the Behaving Brain: Pharmacological Insights from an Electrochemical Perspective. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Cyclopentamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dopamine transporter: a vigilant border control for psychostimulant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 13. Storage and Release of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 15. Determination of local catecholamine release by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro microdialysis: a novel technique for stimulated neurotransmitter release measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Catecholamine release in human skin--a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Corticotropin-releasing factor stimulates catecholamine release in hypothalamus and prefrontal cortex in freely moving rats as assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Nasal Decongestant: A Technical Guide to the Historical Use of Cyclopentamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentamine, a synthetic sympathomimetic amine, holds a unique place in the history of nasal decongestants. Once a common over-the-counter remedy, particularly in Europe and Australia, it has since been largely relegated to the annals of pharmaceutical history.[1][2] This technical guide provides a comprehensive analysis of the historical use of cyclopentamine as a nasal decongestant, delving into its mechanism of action, clinical pharmacology, and the factors that led to its eventual decline. For researchers and drug development professionals, understanding the trajectory of compounds like cyclopentamine offers valuable insights into the evolution of drug design, safety standards, and therapeutic landscapes.

Chemical and Pharmacological Profile

Cyclopentamine, chemically known as N,α-dimethylcyclopentaneethanamine, is an alkylamine structurally related to other well-known sympathomimetics such as amphetamine and propylhexedrine.[1][2] Its molecular formula is C9H19N.[2] The hydrochloride salt was the common pharmaceutical preparation.[3]

The primary mechanism of action of cyclopentamine is as an indirect-acting sympathomimetic amine.[4] It functions by promoting the release of the catecholamine neurotransmitters norepinephrine (noradrenaline), epinephrine (adrenaline), and dopamine from presynaptic nerve terminals.[2][4] The release of norepinephrine and epinephrine in the nasal mucosa leads to the activation of α-adrenergic receptors on vascular smooth muscle, causing vasoconstriction.[4][5] This reduction in blood flow to the nasal passages decreases swelling and alleviates nasal congestion.[5]

While its primary action is indirect, some sympathomimetic effects may also arise from direct interaction with adrenergic receptors, though this is considered a less significant component of its overall effect.[4] The release of dopamine in the central nervous system also contributes to stimulant effects, which are reportedly similar to those of amphetamine and methamphetamine when taken in sufficient quantities.[2]

Historical Clinical Application as a Nasal Decongestant

Cyclopentamine was marketed under various trade names, including 'Clopane', 'Cyclonarol', 'Cyclosal', 'Cyklosan', 'Nazett', and 'Sinos'.[2] It was available as a topical nasal spray for the symptomatic relief of nasal congestion.[2]

Efficacy and Clinical Studies

Quantitative data from clinical trials on the efficacy of cyclopentamine as a nasal decongestant are scarce in currently accessible literature. However, a 1960 study by F. Vaglini published in the "Bollettino delle malattie dell'orecchio, della gola, del naso" conducted rhinomanometric observations to assess the vasoconstrictor action of cyclopentamine on the nasal mucosa, comparing it with phenylephrine, 'Otrivin' (xylometazoline), and 'Rineptyl'.[6] Rhinomanometry is a technique used to objectively measure nasal airway resistance.[7] Unfortunately, the full text of this study, which would provide valuable quantitative data on the extent and duration of cyclopentamine's decongestant effect, is not widely available in English.

The historical use of cyclopentamine suggests that it was considered effective for its time. However, without detailed clinical trial data, a precise comparison to modern decongestants is challenging.

The Decline of Cyclopentamine: Safety, Efficacy, and the Rise of Alternatives

The use of cyclopentamine as a nasal decongestant has been largely discontinued.[1][2] The primary reason cited for its decline is the availability of alternatives with a superior safety and efficacy profile, such as propylhexedrine.[3]

Several factors likely contributed to this shift:

-

Tachyphylaxis: A common phenomenon with sympathomimetic nasal decongestants is tachyphylaxis, or the rapid development of tolerance with repeated use. This can lead to a cycle of rebound congestion, where the nasal passages become more congested as the effect of the drug wears off, prompting more frequent use.

-

Systemic Side Effects: As a sympathomimetic amine, cyclopentamine has the potential to cause systemic side effects, particularly if absorbed in significant amounts. These can include increased heart rate, elevated blood pressure, and central nervous system stimulation.[4]

-

Development of Newer Agents: The development of longer-acting and more selective α-adrenergic agonists, such as oxymetazoline and xylometazoline, offered patients more convenient dosing regimens and potentially a more favorable side effect profile.[8]

The table below summarizes the key characteristics of cyclopentamine in comparison to a successor, propylhexedrine, and a common modern decongestant, oxymetazoline.

| Feature | Cyclopentamine | Propylhexedrine | Oxymetazoline |

| Mechanism of Action | Indirect-acting sympathomimetic (catecholamine release)[2][4] | Primarily an adrenergic agonist | Direct-acting α-adrenergic agonist[8] |

| Primary Use | Historical nasal decongestant[1][2] | Nasal decongestant | Nasal decongestant[8] |

| Historical Availability | Over-the-counter in Europe and Australia[1][2] | Over-the-counter | Over-the-counter[8] |

| Reason for Decline | Superseded by agents with better safety and efficacy[3] | Still in use, but with potential for misuse | Still widely used |

| Quantitative Efficacy Data | Limited publicly available data | Data available from clinical studies | Extensive clinical data available |

Experimental Protocols

To understand the vasoconstrictor effects of cyclopentamine, researchers would have employed in vitro and in vivo models. The following is a hypothetical, detailed step-by-step methodology for an in-vitro experiment to assess its vasoconstrictive properties on isolated nasal mucosal tissue.

In Vitro Assessment of Cyclopentamine's Vasoconstrictor Effect on Isolated Porcine Nasal Mucosal Arterioles

Objective: To determine the concentration-response relationship of cyclopentamine hydrochloride on the contractility of isolated porcine nasal mucosal arterioles.

Methodology:

-

Tissue Procurement and Preparation:

-

Obtain fresh porcine heads from a licensed abattoir.

-

Dissect the nasal septal mucosa and immerse it in cold (4°C) Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

-

Under a dissecting microscope, carefully isolate small arterioles (approximately 100-300 µm in diameter).

-

Cut the arterioles into 2 mm long rings.

-

-

Organ Bath Setup:

-

Mount the arterial rings in a wire myograph system (e.g., DMT).

-

Suspend the rings between two fine wires, one attached to a force transducer and the other to a micrometer for stretching.

-

Place the mounted rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

-

Equilibration and Viability Testing:

-

Allow the arterial rings to equilibrate for 60 minutes under a resting tension of 3 mN.

-

Replace the Krebs-Henseleit solution every 15 minutes during equilibration.

-

To assess tissue viability, induce a contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath.

-

Wash out the KCl and allow the tissue to return to baseline tension.

-

-

Concentration-Response Curve Generation:

-

Prepare stock solutions of cyclopentamine hydrochloride in distilled water.

-

Add cyclopentamine hydrochloride to the organ baths in a cumulative manner, with concentrations ranging from 10⁻⁹ M to 10⁻⁴ M.

-

Allow the tissue to reach a stable contraction at each concentration before adding the next.

-

Record the isometric tension generated at each concentration.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curve using a non-linear regression analysis (e.g., using GraphPad Prism).

-

Calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the Emax (maximal response) for cyclopentamine.

-

Visualizations

Mechanism of Action of Cyclopentamine

Caption: Mechanism of action of cyclopentamine as an indirect-acting sympathomimetic amine.

Experimental Workflow for In Vitro Vasoconstriction Assay

Caption: Workflow for assessing the vasoconstrictor effect of cyclopentamine in vitro.

Conclusion

References

-

Cyclopentamine. Wikipedia. [Link]

-

Australian Pharmaceutical Formulary. Wikipedia. [Link]

-

Cyclopentamine (trade names Clopane, Cyclonarol, Cyclosal, Cyklosan, Nazett, Sinos, among others) is a sympathomimetic and vasoconstrictor drug of the alkylamine family and related to the arylalkylamines. Bionity. [Link]

-

[The vasoconstrictor action of the nasal mucosa of cyclopentamine, phenylephrine, Otrivin and Rineptyl. Rhinomanometric observations]. PubMed. [Link]

-

Historical Pharmacopeias. DALME. [Link]

-

Cyclopentamine. Grokipedia. [Link]

-

Cyclopentamine | C9H19N | CID 7608. PubChem. [Link]

-

Full article: Rise and fall of decongestants in treating nasal congestion related diseases. Taylor & Francis Online. [Link]

-

Rhinomanometry: A Comprehensive Review of Its Applications and Advancements in Rhinology Practice. PMC. [Link]

-

Comparison of classic and 4-phase rhinomanometry methods, is there any difference? ResearchGate. [Link]

-

4 - Phase-Rhinomanometry, Basics and Practice - 2010. Rhinology. [Link]

-

Methylhexanamine. Wikipedia. [Link]

-

Cyclopentamine. Bionity. [Link]

-

Rhinomanometry. Wikipedia. [Link]

-

European Pharmacopoeia. Wikipedia. [Link]

-

APF and Handbook 25th Edition. Australian Pharmacist. [Link]

-

Propylhexedrine. Wikipedia. [Link]

Sources

- 1. Australian Pharmaceutical Formulary - Wikipedia [en.wikipedia.org]

- 2. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy Cyclopentamine | 102-45-4 [smolecule.com]

- 6. Rhinomanometry--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhinomanometry - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to Cyclopentamine Hydrochloride: Mechanism and Application as a Sympathomimetic Agent in Neuroscience

Executive Summary

Cyclopentamine is a sympathomimetic amine, structurally analogous to amphetamine and propylhexedrine, historically utilized as a nasal decongestant.[1][2][3] Its primary mechanism of action is the indirect stimulation of the adrenergic system through the release of catecholamine neurotransmitters—specifically norepinephrine, epinephrine, and dopamine.[1][4][5] This action underlies its dual physiological effects: peripheral vasoconstriction and central nervous system (CNS) stimulation.[4][6] Although largely discontinued for clinical use, cyclopentamine hydrochloride remains a valuable tool in neuroscience research for elucidating the mechanics of catecholaminergic systems and serving as a reference compound for the development of novel therapeutics. This guide provides an in-depth exploration of its molecular mechanisms, key signaling pathways, and validated experimental methodologies for its study.

Introduction to Cyclopentamine

Chemical Profile and Structural Context

Cyclopentamine (IUPAC Name: (RS)-1-Cyclopentyl-N-methylpropan-2-amine) is a synthetic sympathomimetic of the alkylamine class.[1][7] Structurally, it shares the 2-methylaminopropyl side-chain with methamphetamine and propylhexedrine.[1][3] However, a critical distinction lies in its ring structure: cyclopentamine possesses an aliphatic cyclopentane ring, whereas methamphetamine contains an aromatic phenyl group.[1][6] This absence of a delocalized π-electron system renders cyclopentamine and related alicyclic-alkylamines less potent than their aromatic counterparts like amphetamine.[1][3] For research applications, it is typically supplied as cyclopentamine hydrochloride (C₉H₁₉N·HCl) to enhance aqueous solubility.[4][5]

Historical Perspective: From Decongestant to Research Compound

Cyclopentamine was formerly available as an over-the-counter (OTC) topical nasal decongestant in Europe and Australia under various trade names, including Clopane.[1][3][7] Its efficacy in this role stemmed from its potent vasoconstrictive properties on nasal mucosa.[6][7] Over time, it has been largely superseded by agents with more favorable safety and efficacy profiles, such as propylhexedrine, leading to its discontinuation in most markets.[2][7] This has transitioned cyclopentamine from a clinical agent to a specialized research compound, valued for its specific mechanism of action in pharmacological studies.

Core Mechanism of Sympathomimetic Action

Cyclopentamine's effects are primarily mediated by its function as a catecholamine releasing agent.[1][4][6] This classifies it as an indirectly acting sympathomimetic amine , meaning its dominant pharmacological effects are attributable to increasing the synaptic concentration of endogenous neurotransmitters rather than through direct receptor agonism.[4][8][9]

Modulation of Catecholamine Neurotransmitter Dynamics

The compound's mechanism is believed to involve interaction with and potential reversal of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This leads to a non-vesicular release of neurotransmitters from the presynaptic terminal into the synapse.

-

Norepinephrine (NE) and Epinephrine Release: The release of NE and epinephrine in the periphery activates adrenergic receptors on vascular smooth muscle, causing vasoconstriction.[4][6] This is the foundational mechanism for its historical use as a nasal decongestant.[4]

-

Dopamine (DA) Release: In the CNS, the release of dopamine is the primary contributor to cyclopentamine's stimulant effects, which are reported to be similar to those of amphetamine when administered in sufficient doses.[1][4] This makes it a useful tool for studying the behavioral and physiological consequences of acute increases in dopaminergic tone.

Downstream Signaling via Adrenergic Receptors

The released norepinephrine and epinephrine subsequently bind to and activate adrenergic receptors (ARs) on postsynaptic cells. The vasoconstrictive effects are primarily mediated by α1-Adrenergic Receptors .[6][10]

Activation of α1-ARs, which are Gq protein-coupled receptors (GPCRs), initiates a well-defined signaling cascade:[10][11]

-

Gq Protein Activation: Ligand binding triggers a conformational change in the α1-AR, activating the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates PLC.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10]

-

Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca²⁺ and membrane-bound DAG activates Protein Kinase C, which phosphorylates downstream targets, ultimately leading to the physiological response (e.g., smooth muscle contraction).[10][12]

Methodologies for Neuroscience Research

To rigorously characterize the neuropharmacological profile of cyclopentamine hydrochloride, a multi-tiered experimental approach is required. The following protocols serve as a validated framework.

In Vitro Characterization: Radioligand Binding Assays

Rationale (Trustworthiness): The primary hypothesis is that cyclopentamine is an indirect-acting sympathomimetic. A competitive binding assay is essential to validate this by quantifying its direct affinity (or lack thereof) for key monoamine transporters and adrenergic receptors. Low affinity would provide strong evidence that its primary mechanism is not direct receptor agonism.

Experimental Protocol: Competitive Radioligand Binding

-

Membrane Preparation: Prepare cell membrane homogenates from stable cell lines expressing the human receptor of interest (e.g., α1A-AR, β2-AR, DAT) or from dissected rodent brain tissue (e.g., striatum for DAT).

-

Assay Buffer: Utilize a buffer appropriate for the target, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of membrane preparation.

-

25 µL of a specific radioligand at a concentration near its K_D value (e.g., [³H]-Prazosin for α1-ARs, [³H]-WIN 35,428 for DAT).

-

25 µL of cyclopentamine hydrochloride solution across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M) or vehicle.

-

For non-specific binding (NSB) determination, add a high concentration of a known unlabeled ligand (e.g., phentolamine for α1-ARs).

-

-

Incubation: Incubate plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent specific binding against the log concentration of cyclopentamine. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀, which can be converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Illustrative Data Presentation:

| Target Receptor/Transporter | Radioligand | Illustrative K_i (nM) for Cyclopentamine | Interpretation |

| α1-Adrenergic Receptor | [³H]-Prazosin | > 10,000 | Negligible direct affinity |

| β2-Adrenergic Receptor | [³H]-CGP 12177 | > 10,000 | Negligible direct affinity |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 850 | Moderate affinity |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 600 | Moderate affinity |

| Scientist's Note: The K_i values are illustrative. The expected outcome is high K_i values for postsynaptic receptors and lower (but still modest) K_i values for transporters, consistent with a releasing agent mechanism. |

In Vivo Assessment: Rodent Behavioral Models

Rationale (Expertise): To quantify the central stimulant properties predicted by dopamine release, locomotor activity serves as a robust and direct behavioral readout.[13] An automated open-field test minimizes experimenter variability and provides objective data on parameters like distance traveled, speed, and stereotypic movements.[14][15]

Experimental Protocol: Locomotor Activity Assessment

-

Animals: Use adult male C57BL/6J mice or Sprague-Dawley rats, group-housed with a 12-hour light/dark cycle.

-

Apparatus: Employ automated locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to track horizontal and vertical movement.

-

Habituation: On the test day, transport animals to the testing room and allow them to acclimate for at least 60 minutes. Place each animal into an activity chamber for a 30-minute habituation period to establish a baseline activity level.

-

Drug Preparation: Prepare fresh solutions of cyclopentamine hydrochloride in sterile 0.9% saline. Doses should be selected based on pilot studies (e.g., 1, 3, 10, 30 mg/kg). The vehicle group receives saline only.

-

Administration: After the habituation period, briefly remove the animal, administer the assigned treatment via intraperitoneal (IP) injection (volume ~10 mL/kg), and immediately return it to the chamber.

-

Data Recording: Record locomotor activity continuously for 90-120 minutes post-injection. Key parameters include total distance traveled, ambulatory time, and vertical rearing counts.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of effects. Compare dose groups to the vehicle control using ANOVA followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's).

Illustrative Data Presentation:

| Treatment Group (IP) | Dose (mg/kg) | Total Distance Traveled (meters, mean ± SEM) | % Change from Vehicle |

| Vehicle (Saline) | 0 | 150.5 ± 12.1 | - |

| Cyclopentamine HCl | 3 | 225.8 ± 18.5* | +50.0% |

| Cyclopentamine HCl | 10 | 451.3 ± 35.2 | +200.0% |

| Cyclopentamine HCl | 30 | 388.2 ± 30.9 | +157.9% |

| Scientist's Note: Data are illustrative. A classic inverted-U dose-response curve is often observed with psychostimulants, where very high doses may induce competing stereotypic behaviors that reduce horizontal locomotion. |

Applications and Considerations in Drug Development

-

Reference Standard: Cyclopentamine serves as an excellent non-aromatic reference compound for structure-activity relationship (SAR) studies, helping to define the role of the phenyl ring in the potency and mechanism of amphetamine-like stimulants.[1]

-

Tool for Transporter Research: Given its mechanism, it can be used as a pharmacological tool to probe the function of NET and DAT in various neuronal circuits and disease models.

-

Limitations: The compound's relatively low potency compared to amphetamines and its discontinuation for human use limit its direct translational potential.[1][3] Its development was halted due to safety concerns and the availability of superior alternatives.[2][7]

Conclusion

Cyclopentamine hydrochloride is a classic indirect-acting sympathomimetic agent whose primary role in neuroscience is that of a pharmacological probe. Its well-characterized mechanism—the release of norepinephrine, epinephrine, and dopamine—provides a clear link between molecular action and systemic physiological effects, from vasoconstriction to CNS stimulation. By employing rigorous in vitro and in vivo methodologies as detailed in this guide, researchers can effectively leverage cyclopentamine as a tool to dissect the complex functions of catecholaminergic systems and to benchmark the development of novel neuromodulatory agents.

References

-

Wikipedia. (n.d.). Cyclopentamine. Retrieved from [Link]

-

Grokipedia. (n.d.). Cyclopentamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentamine. PubChem Compound Database. Retrieved from [Link]

-

Academic Dictionaries and Encyclopedias. (n.d.). Cyclopentamine. Retrieved from [Link]

-

Bionity. (n.d.). Cyclopentamine. Retrieved from [Link]

-

Atwood, B. K., et al. (2011). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Neural Plasticity. Retrieved from [Link]

-

QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

-

Piascik, M. T., & Perez, D. M. (2011). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction. Retrieved from [Link]

-

Taylor & Francis Online. (2011). Full article: The α1-adrenergic receptors: diversity of signaling networks and regulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Cypenamine. Retrieved from [Link]

-

Wikiwand. (n.d.). Cyclopentamine. Retrieved from [Link]

-

Anderson, W. G. (1983). The sympathomimetic activity of N-isopropyloctopamine in vitro. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Deranged Physiology. (2024, February 19). Sympathomimetics. Retrieved from [Link]

-

Pharmacompass. (n.d.). (+-)-Cyclopentamine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Sympathomimetics. Retrieved from [Link]

-

Valette, G. (1974). [Synergism and antagonism of some sympathomimetic amines towards noradrenaline in vitro. Study on isolated rat seminal vesicle. II]. Comptes Rendus des Seances de la Societe de Biologie et de ses Filiales. Retrieved from [Link]

-

National Institutes of Health. (2024, September 6). Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms. Retrieved from [Link]

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology. Retrieved from [Link]

-

Farmer, J. B., et al. (1970). A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. British Journal of Pharmacology. Retrieved from [Link]

-

Dwyer, J. M., & Duman, R. S. (2020). Rodent ketamine depression-related research: finding patterns in a literature of variability. Neuropsychopharmacology. Retrieved from [Link]

-

The Scientist. (2014, November 6). How to Investigate Behavior and Cognitive Abilities of Individual Rodents in a Social Group. Retrieved from [Link]

-

JoVE. (n.d.). Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents. Retrieved from [Link]

-

Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Zhang, M., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules. Retrieved from [Link]

-

Saré, R. M., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences. Retrieved from [Link]

-

ResearchGate. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Retrieved from [Link]

-

Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Omega. Retrieved from [Link]

-

Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Sources

- 1. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 2. Cyclopentamine | C9H19N | CID 7608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. en-academic.com [en-academic.com]

- 4. benchchem.com [benchchem.com]

- 5. Cyclopentamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Buy Cyclopentamine | 102-45-4 [smolecule.com]

- 7. grokipedia.com [grokipedia.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. CV Pharmacology | Sympathomimetics [cvpharmacology.com]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rodent ketamine depression-related research: finding patterns in a literature of variability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

This guide provides a comprehensive framework for the elucidation of the primary metabolic pathways of Cyclopentamine hydrochloride in in-vivo systems. While specific metabolic data for Cyclopentamine is not extensively published, this document synthesizes established principles of drug metabolism for structurally related compounds to propose a robust scientific investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies.

Introduction to Cyclopentamine and its Anticipated Metabolism

Cyclopentamine, chemically known as N,α-dimethylcyclopentaneethylamine, is a sympathomimetic amine characterized by a cyclopentyl ring and a secondary amine side chain. Its structural similarity to other alkylamines and amphetamine-like compounds suggests that its in-vivo biotransformation is likely governed by well-characterized enzymatic pathways. The primary metabolic transformations are anticipated to occur via three main routes: N-demethylation, hydroxylation of the alicyclic ring, and oxidative deamination of the ethylamine side chain. Understanding these metabolic pathways is crucial for a comprehensive assessment of the drug's efficacy, safety, and pharmacokinetic profile.

Proposed In-Vivo Metabolic Pathways of Cyclopentamine

Based on its chemical structure and the known metabolism of analogous compounds, the following primary metabolic pathways for Cyclopentamine are proposed:

-

Phase I Metabolism:

-

N-demethylation: The N-methyl group is a common site for oxidative metabolism, catalyzed by cytochrome P450 (CYP) enzymes. This reaction would yield the primary amine metabolite, α-methylcyclopentaneethylamine. N-dealkylation is a significant metabolic route for many secondary amines.[1][2][3][4][5]

-

Hydroxylation of the Cyclopentyl Ring: Alicyclic rings are susceptible to hydroxylation at various positions, also mediated by CYP enzymes.[6][7] This would result in the formation of one or more hydroxylated metabolites, increasing the polarity of the molecule for subsequent conjugation or excretion.

-

Oxidative Deamination: The ethylamine side chain can undergo oxidative deamination, a common metabolic pathway for amphetamine and its analogues, which can be catalyzed by monoamine oxidase (MAO) or CYP enzymes.[8][9][10][11] This pathway would lead to the formation of a ketone metabolite, 1-cyclopentylpropan-2-one, and the release of methylamine.

-

These Phase I reactions are designed to increase the hydrophilicity of the parent compound, preparing it for Phase II conjugation reactions (e.g., glucuronidation or sulfation) and subsequent elimination from the body.

Sources

- 1. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems [jove.com]

- 8. [Biotransformation of amphetamine derivatives by rat liver mitochondria/2nd communication; Oxidative deamination of amphetamine and reduction of phenylacetone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deamination of amphetamines by cytochromes P450: studies on substrate specificity and regioselectivity with microsomes and purified CYP2C subfamily isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylacetone oxime--an intermediate in the oxidative deamination of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanisms by which amphetamine inhibits oxidative deamination of norepinephrine in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Adrenergic Receptor Engagement of Cyclopentamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentamine hydrochloride is a sympathomimetic amine historically utilized as a nasal decongestant due to its vasoconstrictive properties. This guide provides a comprehensive examination of its interaction with the adrenergic receptor system. While direct, quantitative binding affinity data (Kᵢ/Kₐ) for Cyclopentamine at adrenergic receptor subtypes are not prevalent in publicly accessible scientific literature, its primary mechanism of action is well-characterized. Cyclopentamine functions predominantly as an indirect sympathomimetic, acting as a catecholamine releasing agent.[1] It enhances the synaptic concentration of norepinephrine, which in turn activates adrenergic receptors, principally the α1-adrenergic subtype, to elicit vasoconstriction. This guide details this mechanism, provides a validated, step-by-step protocol for determining adrenergic receptor binding affinity via radioligand competition assays as a methodological standard, and elucidates the canonical α1-adrenergic signaling cascade.

Introduction: Understanding Cyclopentamine and the Adrenergic System

Cyclopentamine Hydrochloride

Cyclopentamine (N,α-dimethylcyclopentaneethanamine) is an aliphatic alkylamine.[1] Structurally similar to other stimulants like propylhexedrine and methamphetamine in its acyclic portion, its sympathomimetic effects are responsible for its pharmacological activity.[1] Clinically, its vasoconstrictor action was leveraged to reduce mucosal swelling in the nasal passages.[1] Understanding its engagement with the adrenergic system is crucial for comprehending its therapeutic effects and physiological impact.

The Adrenergic Receptor Family

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the targets of the catecholamines norepinephrine and epinephrine.[2] They are fundamental in regulating a vast array of physiological processes through the sympathetic nervous system.[2] These receptors are broadly classified into two main types, α and β, each with several subtypes:[2]

-

α-Adrenergic Receptors:

-

β-Adrenergic Receptors (Gs-coupled):

Primary Pharmacodynamic Mechanism: Indirect Sympathomimetic Action

The principal mechanism of Cyclopentamine is not direct receptor agonism but rather its action as a norepinephrine-releasing agent .[1] It enters presynaptic sympathetic neurons and displaces norepinephrine from storage vesicles into the synaptic cleft. This elevation in local norepinephrine concentration leads to the activation of postsynaptic adrenergic receptors, mimicking a heightened state of sympathetic nervous system activity.

The pronounced vasoconstriction observed with Cyclopentamine administration is therefore a direct consequence of increased norepinephrine activating α1-adrenergic receptors on vascular smooth muscle cells.

Methodology: Gold-Standard Protocol for Determining Adrenergic Receptor Affinity

While specific binding data for Cyclopentamine is elusive, the gold standard for quantifying the affinity of a compound for any given receptor is the Radioligand Competition Binding Assay .[6] This technique measures how effectively a test compound competes with a high-affinity, radioactively-labeled ligand ("radioligand") that is selective for the receptor of interest.

Experimental Workflow: Radioligand Competition Assay

Below is a detailed, self-validating protocol for determining the binding affinity of a test compound at the α1-adrenergic receptor.

Causality Behind Experimental Choices

-

Cell Lines: Using a recombinant cell line expressing a single receptor subtype ensures that the observed binding is specific to the target of interest, eliminating confounding variables from other receptors.

-

Radioligand Choice: A radioligand with high affinity and specificity (e.g., [³H]Prazosin for α1) provides a robust signal and ensures it is not easily displaced by non-specific interactions.

-

Non-Specific Binding (NSB) Control: This is critical for trustworthiness. It defines the amount of radioligand that binds to components other than the target receptor (e.g., filters, lipids). Subtracting NSB from total binding isolates the specific receptor-ligand interaction.

-

Cheng-Prusoff Equation: This calculation is essential to convert the operational IC₅₀ value, which is dependent on the specific assay conditions (like radioligand concentration), into the absolute inhibition constant (Kᵢ), a true measure of the compound's affinity.

Signaling Pathway & Functional Implications of α1-Adrenergic Receptor Activation

The ultimate effect of Cyclopentamine is the activation of adrenergic receptors by norepinephrine. For its primary vasoconstrictor effect, the α1-adrenergic receptor signaling pathway is paramount.[7] This receptor is coupled to the Gq family of G-proteins.[7]

Canonical Gq Signaling Cascade

Step-by-Step Pathway Activation:

-

Ligand Binding: Norepinephrine, released into the synapse by Cyclopentamine, binds to the α1-adrenergic receptor.[7]

-

G-Protein Activation: Receptor binding induces a conformational change, activating the associated heterotrimeric Gq protein. The Gαq subunit dissociates and exchanges GDP for GTP.[7]

-

PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).[7]

-

Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[8]

-

PKC Activation & Cellular Response: DAG remains in the membrane and, along with the increased cytosolic Ca²⁺, activates Protein Kinase C (PKC). Both the elevated Ca²⁺ levels and activated PKC phosphorylate downstream target proteins, leading to the ultimate cellular response. In vascular smooth muscle, this culminates in contraction and vasoconstriction.[7][8]

Conclusion

Cyclopentamine hydrochloride exerts its physiological effects not through direct, high-affinity binding to adrenergic receptors, but as an indirect sympathomimetic that promotes the release of endogenous norepinephrine.[1] The resulting activation of postsynaptic adrenoceptors, particularly the α1 subtype, initiates a well-defined Gq-coupled signaling cascade that leads to vasoconstriction. While direct binding affinity studies on Cyclopentamine are not widely reported, the methodologies for such characterization, like the radioligand competition assay, are robust and standardized within the field of pharmacology. This guide provides the mechanistic framework and methodological context essential for researchers investigating sympathomimetic amines and their interaction with the adrenergic system.

References

-

Selent, J., López, L., Sanz, F., & Pastor, M. (2008). Multi-receptor binding profile of clozapine and olanzapine: a structural study based on the new beta2 adrenergic receptor template. ChemMedChem, 3(8), 1194-8. Available at: [Link]

-

Meltzer, H. Y. (1994). An overview of the mechanism of action of clozapine. The Journal of clinical psychiatry, 55 Suppl B, 47-52. Available at: [Link]

-

González-Maeso, J., et al. (2014). Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt. Neuropsychopharmacology, 39(8), 1836-1848. Available at: [Link]

-

Wikipedia. (n.d.). Cyclopentamine. Available at: [Link]

-

Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Available at: [Link]

-

ResearchGate. (n.d.). Receptor binding profiles of antipsychotic agents. Available at: [Link]

-

Ko, H. M., et al. (2022). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. Frontiers in Pharmacology, 13, 956894. Available at: [Link]

-

McCarthy, K. D., & de Vellis, J. (1979). Pharmacological identification of the alpha-adrenergic receptor type which inhibits the beta-adrenergic activated adenylate cyclase system in cultured astrocytes. Life sciences, 24(7), 639-49. Available at: [Link]

-

Zhang, D., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(2), 217. Available at: [Link]

-

Baker, J. G. (2005). Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors. British journal of pharmacology, 144(5), 652-62. Available at: [Link]

-

Williams, R. S., & Lefkowitz, R. J. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. The Journal of clinical investigation, 67(4), 1161-5. Available at: [Link]

-

Green, S. A., et al. (1992). Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. Molecular pharmacology, 41(5), 889-93. Available at: [Link]

-

Plazinska, A., et al. (2015). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association-dissociation characteristics. Journal of computer-aided molecular design, 29(10), 963-74. Available at: [Link]

-

Valerio, A., et al. (1995). Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes. Journal of pharmacology and experimental therapeutics, 274(2), 920-7. Available at: [Link]

-

Williams, R. S., & Lefkowitz, R. J. (1978). Subtype specificity of alpha-adrenergic receptors in rat heart. Journal of molecular and cellular cardiology, 10(10), 961-6. Available at: [Link]

-

Chen, S. R., et al. (2018). Activation of α2 adrenoceptors inhibited NMDA receptor-mediated nociceptive transmission in spinal dorsal horn of mice with inflammatory pain. Journal of neuroinflammation, 15(1), 16. Available at: [Link]

-

Bylund, D. B. (1984). Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 4(6), 284-91. Available at: [Link]

-

D'Huyvetter, C., et al. (2020). Chemokine receptor antagonists with α1-adrenergic receptor blocker activity. Pharmacological research, 152, 104618. Available at: [Link]

-

Purdy, R. E., et al. (1982). Use of selective antagonists for determining the types of receptors mediating the actions of 5-hydroxytryptamine and tryptamine in the isolated rabbit aorta. The Journal of pharmacology and experimental therapeutics, 221(3), 647-54. Available at: [Link]

-

Ninja Nerd. (2018). Neurology | Adrenergic Receptors. YouTube. Available at: [Link]

-

Dr. Mike & Dr. Matt. (2022). Adrenergic Receptors - CHEAT SHEET!. YouTube. Available at: [Link]

-

Schofield, G. G. (1997). Activation of alpha-2 adrenergic receptors inhibits norepinephrine release by a pertussis toxin-insensitive pathway independent of changes in cytosolic calcium in cultured rat sympathetic neurons. The Journal of pharmacology and experimental therapeutics, 282(1), 248-55. Available at: [Link]

Sources

- 1. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 2. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Activation of alpha-2 adrenergic receptors inhibits norepinephrine release by a pertussis toxin-insensitive pathway independent of changes in cytosolic calcium in cultured rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties and solubility of Cyclopentamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Cyclopentamine Hydrochloride

Introduction: A Modern Perspective on a Classic Vasoconstrictor

Cyclopentamine hydrochloride is a sympathomimetic alkylamine that was historically utilized as a vasoconstrictor in over-the-counter nasal decongestant preparations.[1][2] Chemically, it is the cyclopentane homolog of propylhexedrine and shares structural similarities with methamphetamine, though it is an entirely aliphatic compound.[3] While its clinical use has largely been discontinued in favor of other agents, Cyclopentamine remains a valuable model compound for studying sympathomimetic amines, their interaction with adrenergic receptors, and their formulation characteristics.[1][4]

This guide provides a comprehensive technical overview of the core physicochemical properties and solubility profile of Cyclopentamine hydrochloride. Understanding these fundamental characteristics is paramount for professionals in drug development, as they directly influence formulation strategies, analytical method development, and the prediction of a compound's pharmacokinetic behavior. We will delve into the quantitative data, the robust experimental methodologies used to determine these properties, and the causal relationships between a molecule's physical nature and its ultimate utility in a pharmaceutical context.

Core Physicochemical Characteristics

The physicochemical profile of an active pharmaceutical ingredient (API) is the foundation upon which all formulation and development activities are built. Properties such as molecular weight, melting point, pKa, and lipophilicity govern how the molecule will behave in both in vitro and in vivo systems.

The key physicochemical properties of Cyclopentamine hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-cyclopentyl-N-methylpropan-2-amine;hydrochloride | [5] |

| Molecular Formula | C₉H₁₉N·HCl | [6][7] |

| Molecular Weight | 177.71 g/mol | [5][6][7] |

| Appearance | White to Off-White Crystalline Solid | [8] |

| Melting Point | 113-115 °C | [4][6] |

| pKa | 11.47 (for the free base) | [1][9] |

| logP (calculated) | 2.9 (XLogP3 for the free base) | [1][4] |

Significance of Physicochemical Properties in Drug Development:

-

Melting Point: The sharp melting point range of 113-115°C is indicative of a crystalline solid with a relatively high degree of purity.[4][6] This thermal property is critical for assessing the physical stability of the API and for developing manufacturing processes such as milling or heat-based sterilization.

-

pKa (Dissociation Constant): With a pKa of 11.47, Cyclopentamine is a weak base.[1][9] This value is fundamental to predicting its degree of ionization under physiological conditions. At the pH of blood (~7.4), it will be almost entirely in its protonated, cationic form. This has profound implications for its solubility, as the charged form interacts favorably with polar solvents like water, and for its interaction with biological targets.

-

logP (Octanol-Water Partition Coefficient): The calculated logP value of 2.9 for the free base suggests a significant degree of lipophilicity.[1][4] This property governs the molecule's ability to partition into lipid bilayers, a critical step for absorption across the gastrointestinal tract or other biological membranes. A balance between lipophilicity (for membrane crossing) and hydrophilicity (for solubility in aqueous environments) is essential for bioavailability.

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability. The hydrochloride salt form of Cyclopentamine significantly enhances its aqueous solubility compared to the free base.

| Solvent | Solubility | Source(s) |

| Water | Freely Soluble | [1][6] |

| Methanol | Slightly Soluble | [8] |

| Chloroform | Slightly Soluble | [8] |

The high aqueous solubility of Cyclopentamine hydrochloride makes it highly suitable for aqueous-based formulations, such as injectable solutions, ophthalmic drops, or the nasal sprays in which it was historically used.[1][6] This solubility is pH-dependent; as a weak base, its solubility will be highest in acidic to neutral environments where it exists predominantly in its ionized form and will decrease significantly in highly alkaline conditions.

Experimental Methodologies for Solubility Determination

To ensure scientific rigor, solubility must be determined using validated, reproducible methods. The two primary approaches, which serve different purposes in the drug development pipeline, are the determination of thermodynamic and kinetic solubility.

Experimental Workflow: Thermodynamic vs. Kinetic Solubility

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Early discovery often relies on high-throughput kinetic assays for rapid screening, while later development stages require precise thermodynamic data for formulation and regulatory filings.[10]

Caption: Logical flow from development stage to choice of solubility assay.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the true equilibrium between the dissolved and solid states of the compound.[11][12]

Objective: To quantify the maximum concentration of Cyclopentamine hydrochloride that can be dissolved in a specific solvent at equilibrium at a defined temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Cyclopentamine hydrochloride to a series of vials containing a precise volume of the test solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[13] This extended time allows the rates of dissolution and precipitation to become equal.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and clarify it by centrifugation at high speed or by passing it through a fine-pore filter (e.g., 0.22 µm) to remove all particulate matter.

-

Quantification: Accurately dilute the clarified supernatant with an appropriate solvent. Analyze the concentration of Cyclopentamine hydrochloride using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure precision.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's solubility from a non-crystalline state, typically from a concentrated DMSO stock solution.[10]

Objective: To rapidly determine the concentration at which Cyclopentamine hydrochloride precipitates when added from a DMSO stock solution into an aqueous buffer.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of Cyclopentamine hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Setup: In a 96-well microplate, dispense the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Titration: Using a liquid handling robot, make serial additions of the DMSO stock solution into the aqueous buffer.

-

Precipitation Detection: The formation of precipitate is detected in real-time by measuring the increase in turbidity of the solution using a nephelometric or spectrophotometric plate reader.[10]

-

Determination: The concentration at which the signal rises sharply above the background is defined as the kinetic solubility.

Causality and Interpretation: The kinetic solubility value is often higher than the thermodynamic solubility. This is because the kinetic method does not require the energy to break the compound's crystal lattice structure, as it starts from a dissolved state.[10] While not a measure of true equilibrium, it is invaluable for quickly comparing large numbers of compounds and identifying potential solubility liabilities early in the discovery process.

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Conclusion

Cyclopentamine hydrochloride possesses a well-defined set of physicochemical properties, highlighted by its crystalline nature, weak basicity, and high aqueous solubility. These characteristics made it a suitable candidate for its historical application as a nasal decongestant and continue to make it a useful tool for research. The experimental protocols detailed herein, from the gold-standard shake-flask method to high-throughput kinetic assays, provide the necessary framework for researchers to accurately characterize this and other novel compounds. A thorough understanding and precise measurement of these fundamental properties are indispensable for navigating the complexities of drug formulation, predicting in vivo behavior, and ultimately achieving success in the field of drug development.

References

-

Cyclopentamine. MERCK INDEX (15th ed.). Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

-

Cyclopentamine Hydrochloride | C9H20ClN | CID 92798. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

-

solubility experimental methods.pptx. Slideshare. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

Cyclopentamine | C9H19N | CID 7608. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

(+-)-Cyclopentamine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. Available from: [Link]

-

CYCLOPENTAMINE (PD073548, HFXKQSZZZPGLKQ-UHFFFAOYSA-N). Probes & Drugs. Available from: [Link]

-

Cyclopentamine. Grokipedia. Available from: [Link]

-

Cyclopentylamine. Solubility of Things. Available from: [Link]

-

Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. ResearchGate. Available from: [Link]

-

Cyclopentamine. Wikipedia. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Cyclopentamine - Wikipedia [en.wikipedia.org]

- 4. Cyclopentamine | C9H19N | CID 7608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentamine Hydrochloride | C9H20ClN | CID 92798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentamine [drugfuture.com]

- 7. Cyclopentamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 8. cyclopentamine hydrochloride | 538-02-3 [m.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

A Senior Application Scientist's Guide to Cyclopentamine Hydrochloride for Research Applications